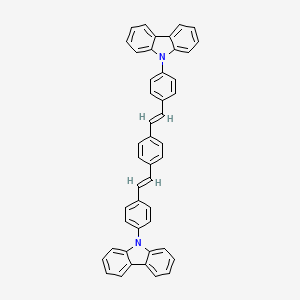
1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound consists of a benzene core with two styryl groups, each substituted with a 9H-carbazolyl moiety. Its molecular formula is C44H30N2, and it is often used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 1,4-dibromobenzene with 4-(9H-carbazol-9-yl)styrylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the carbazole moieties, often using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a hole transport material in OLEDs and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Optoelectronics: Employed in the development of organic field-effect transistors (OFETs) and organic light-emitting transistors (OLETs).
Materials Science: Investigated for its potential in creating new organic semiconductors and conductive polymers.
Biological Research: Studied for its interactions with biological molecules and potential use in bioimaging and biosensing.
作用機序
The mechanism of action of 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene in optoelectronic devices involves its ability to transport holes efficiently. The carbazole moieties provide a high degree of conjugation, facilitating charge transfer. In OLEDs, this compound acts as a host material, enabling efficient energy transfer from dopant molecules to emit light . The molecular targets include the emissive layers in OLEDs, where it helps in achieving high electroluminescence and color purity.
類似化合物との比較
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs as a phosphorescent host material.
1,3-Bis(9H-carbazol-9-yl)benzene: Used in organic electronics for its charge transport properties.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Another compound used in OLEDs and OPVs for its semiconducting properties.
Uniqueness
1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene stands out due to its extended conjugation and structural rigidity, which enhance its charge transport capabilities and stability in optoelectronic applications. Its unique structure allows for efficient energy transfer and high electroluminescence, making it a valuable material in the development of advanced organic electronic devices.
特性
分子式 |
C46H32N2 |
|---|---|
分子量 |
612.8 g/mol |
IUPAC名 |
9-[4-[(E)-2-[4-[(E)-2-(4-carbazol-9-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]carbazole |
InChI |
InChI=1S/C46H32N2/c1-5-13-43-39(9-1)40-10-2-6-14-44(40)47(43)37-29-25-35(26-30-37)23-21-33-17-19-34(20-18-33)22-24-36-27-31-38(32-28-36)48-45-15-7-3-11-41(45)42-12-4-8-16-46(42)48/h1-32H/b23-21+,24-22+ |
InChIキー |
ZWHCLDHSEXFKIK-MBALSZOMSA-N |
異性体SMILES |
C1=CC=C2N(C3=CC=CC=C3C2=C1)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)/C=C/C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C79 |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C=CC6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



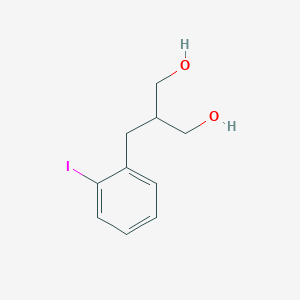
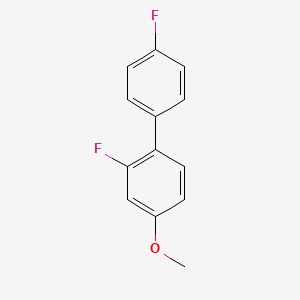
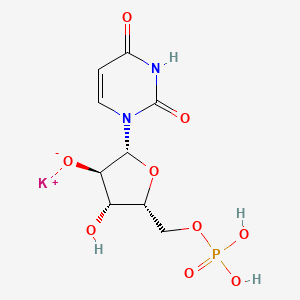
![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)
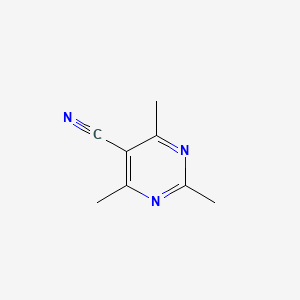
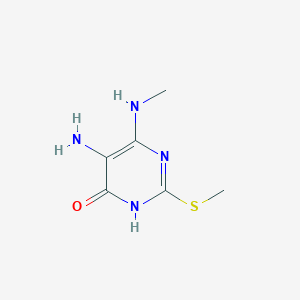
![2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13091949.png)
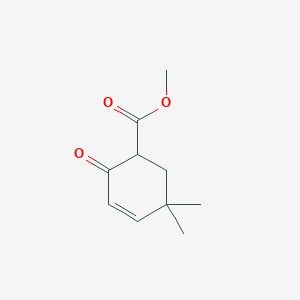
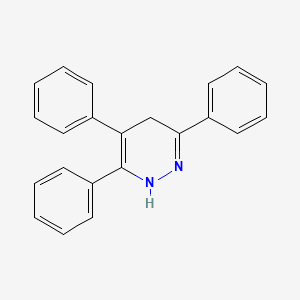
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)
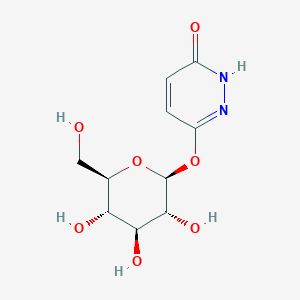

![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)
